
活性黄 14
描述
C.I. Reactive Yellow 14 is a synthetic dye that belongs to the reactive dye class. It is widely used in the textile industry to dye cotton, wool, and silk. The dye has a bright yellow color and is known for its excellent colorfastness properties. However, the use of C.I. Reactive Yellow 14 has been a topic of debate due to its potential harmful effects on human health and the environment. In I. Reactive Yellow 14.
科学研究应用
活性炭吸附行为研究表明,活性炭对活性黄染料具有有效的吸附作用。发现在某些条件下,例如 pH 值为 7.0 且温度为 298 K 时,吸附容量相对较高。吸附过程显示与 Langmuir 和 Freundlich 等温线模型具有良好的相关性,表明其在从溶液中去除这些染料方面的效率 (Al-Degs 等人,2008).
高级氧化过程脱色研究评估了活性黄 14 (RY14) 通过高级氧化过程(如太阳能/TiO2、太阳能/H2O2 和太阳能/H2O2/Fe2+(光芬顿))的脱色。发现这些过程对脱色有效,受 pH、染料浓度和光强度等参数的影响 (Muruganandham & Swaminathan, 2007).
电氧化工艺优化电氧化工艺已针对活性黄 186 染料进行优化。考虑了 pH 值、NaCl 浓度和电解时间等变量,在优化条件下获得了 99% 的显着脱色效率和 73% 的 COD 去除率。这项研究提供了对含有活性黄染料的废水进行有效处理的见解 (Rajkumar & Muthukumar, 2017).
水溶液中的臭氧化对活性偶氮染料(如水溶液中的活性黄)的臭氧化研究表明,臭氧足以使这些溶液脱色并几乎完全去除 COD。该研究强调,如果没有颗粒活性炭 (GAC),就无法实现有效的矿化,这表明 GAC 具有增强这些过程的潜力 (Gül 等人,2007).
毒性降低动力学研究一项研究重点关注使用 UV-A 光/ZnO 系统降低纺织染料(包括this compound)的毒性。它研究了温度、染料浓度和 pH 值等参数,表明物理吸附主要有助于去除这些染料,表明了一种减少染料毒性的环保方法 (Karam 等人,2020).
作用机制
Target of Action
C.I. Reactive Yellow 14, also known as Procion Yellow MX-4R, is a type of reactive dye commonly used in the textile industry . The primary targets of this compound are the hydroxyl groups present in cellulose fibers . These hydroxyl groups are abundant in natural fibers such as cotton, which makes them ideal targets for the dye.
Mode of Action
The mode of action of C.I. Reactive Yellow 14 involves a covalent bond formation between the dye molecule and the hydroxyl groups of the fiber . This dye contains reactive groups that can form covalent bonds with the hydroxyl groups on the cellulose fibers, resulting in a stable dyed product . This chemical reaction ensures a tight bond between the dye and the fiber, enhancing the color fastness and durability of the dyed material .
Biochemical Pathways
While the exact biochemical pathways affected by CIThese reactions involve nucleophilic substitution or addition reactions with the fiber, leading to the formation of a stable dye-fiber complex .
Result of Action
The result of the action of C.I. Reactive Yellow 14 is the production of a stably dyed fiber with high color fastness and durability .
Action Environment
The action of C.I. Reactive Yellow 14 is influenced by various environmental factors. The pH, temperature, and concentration of the dye solution can affect the efficiency of the dyeing process . For instance, optimal dyeing conditions were found to be at an initial pH of 8.0, a temperature of 30°C, and a dye concentration of 500 mg/L . Furthermore, the presence of other chemicals in the dye bath, such as salts, can also influence the dye uptake and fixation .
安全和危害
未来方向
生化分析
Biochemical Properties
The biochemical properties of CILike other reactive dyes, it is water-soluble and has complex aromatic structures These properties may influence its interactions with biomolecules such as enzymes and proteins
Cellular Effects
The cellular effects of CIIt is known that exposure to certain dyes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Further studies are needed to elucidate the specific effects of C.I. Reactive Yellow 14 on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of CIIt is likely that the dye interacts with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of C.I. Reactive Yellow 14 over time in laboratory settings have not been extensively studied. It is known that reactive dyes can be difficult to remove from water due to their water solubility and stability . Further research is needed to understand the long-term effects of C.I. Reactive Yellow 14 on cellular function in in vitro or in vivo studies.
属性
IUPAC Name |
disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-5-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O11S3.2Na/c1-11-8-14(38(29,30)31)9-15(21)19(11)25-20(26)18(12(2)24-25)23-22-16-10-13(4-5-17(16)35-3)37(27,28)7-6-36-39(32,33)34;;/h4-5,8-10,18H,6-7H2,1-3H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHFVJYEPHAAQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)Cl)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4Na2O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18976-74-4, 94109-48-5 | |
| Record name | Reactive Yellow 14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018976744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-6-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effectively does cetyltrimethylammonium bromide-intercalated bentonite remove Procion Yellow MX-4R from aqueous solutions compared to hydroxy-aluminum-intercalated bentonite?
A1: The research indicates that cetyltrimethylammonium bromide-intercalated bentonite demonstrates superior removal efficiency for Procion Yellow MX-4R compared to hydroxy-aluminum-intercalated bentonite under similar experimental conditions. [] This suggests that the specific modification of bentonite with cetyltrimethylammonium bromide enhances its adsorption capabilities for this particular dye. You can access the full research paper here:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



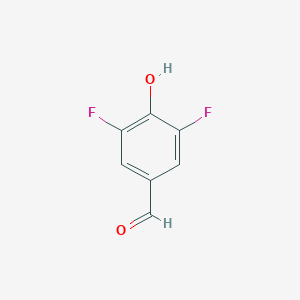



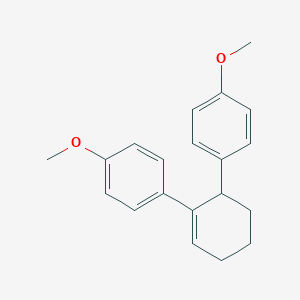
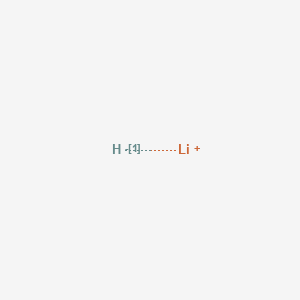
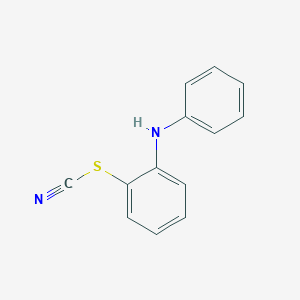
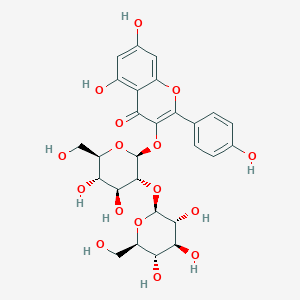

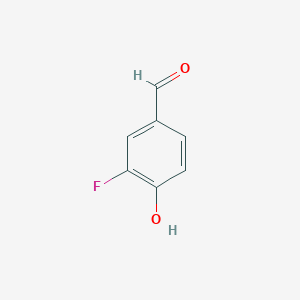
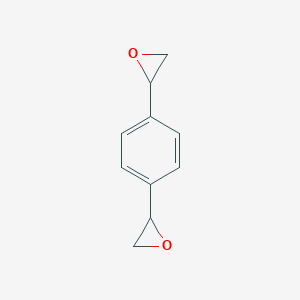
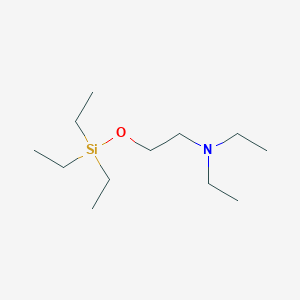
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
